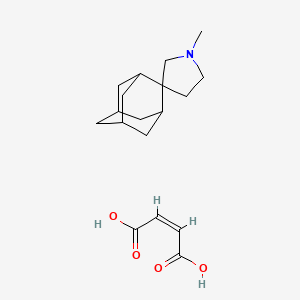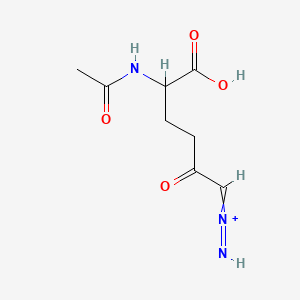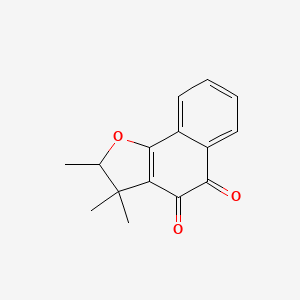
Ergothioneine
Overview
Description
Ergothioneine is a naturally occurring amino acid derivative, specifically a sulfur-containing histidine derivative. It is known chemically as 2-mercaptohistidine trimethylbetaine. This compound is unique due to its potent antioxidant properties, which are attributed to its sulfur-containing imidazole ring. This compound is produced by various fungi and some prokaryotes, but not by mammals. mammals, including humans, have a specific transporter, solute carrier family 22 member 4, which allows for the efficient absorption and accumulation of this compound in tissues and organs .
Mechanism of Action
Target of Action
Ergothioneine (EGT) is a sulfur-containing histidine derivative that has been found to target cells and tissues susceptible to oxidative damage . It is transported and accumulated specifically through the organic cation transporter 1 (OCTN1), especially in the mitochondria and nucleus . This suggests that it can target damaged cells and tissues as an antioxidant .
Mode of Action
This compound’s mode of action is primarily through its antioxidant and anti-inflammatory effects . It scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are known to damage DNA, proteins, and lipids . This compound also chelates metal cations such as Cu 2+ /Cu + to inhibit the production of ROS . On the other hand, it activates antioxidation enzymes via modulating cellular antioxidant defense systems .
Biochemical Pathways
This compound’s biochemical pathways involve its interaction with the KEAP1–NRF2 and Sirtuin pathways . It regulates the KEAP1–NRF2 complex, as well as SIRT1 and SIRT6 expression levels, to upregulate antioxidant genes, such as superoxide dismutase (SOD), catalase (CAT), heme oxygenase-1 (HO-1), and NAD(P)H:quinone oxidoreductase (NQO1) .
Pharmacokinetics
It is absorbed from the gut and enters cells using a highly specific transporter (i.e., SLC22A4) . Certain cells and tissues, particularly red blood cells, contain high this compound levels . After oral administration, this compound is avidly absorbed and retained by the body with significant elevations in plasma and whole blood concentrations, and relatively low urinary excretion .
Result of Action
The result of this compound’s action is the protection of cells from oxidative damage . It efficiently scavenges radicals, stabilizing them and preventing cellular damage . This action is key for maintaining cellular health and resilience, especially in organs that are highly susceptible to oxidative stress, such as the heart, brain, and liver .
Action Environment
The action environment of this compound involves its interaction with environmental factors that influence its action, efficacy, and stability. For instance, when cells are damaged or stressed, OCTN1 transporters are expressed in large quantities to transport EGT across membranes to cells . This suggests that the action of this compound can be influenced by the state of the cells and their environment .
Biochemical Analysis
Biochemical Properties
Ergothioneine exhibits significant antioxidant properties . It scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are known to damage DNA, proteins, and lipids . This compound also chelates metal cations such as Cu2+/Cu+ to inhibit the production of ROS . Additionally, it activates antioxidation enzymes via modulating cellular antioxidant defense systems .
Cellular Effects
This compound shows excellent antioxidant, anti-inflammatory effects, and anti-aging properties . It is transported and accumulated specifically through OCTN-1, especially in the mitochondria and nucleus, suggesting that it can target damaged cells and tissues as an antioxidant . This compound’s ability to protect cells from environmental stresses is rooted in its unique physicochemical properties as a thio-histidine betaine amino acid .
Molecular Mechanism
This compound’s molecular mechanism of action is primarily through its antioxidant activity. It scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are known to damage DNA, proteins, and lipids . This compound also chelates metal cations such as Cu2+/Cu+ to inhibit the production of ROS . Furthermore, it activates antioxidation enzymes via modulating cellular antioxidant defense systems .
Temporal Effects in Laboratory Settings
The l-ergothioneine derived from mushrooms has been shown to be bioavailable (taken up by red blood cells) within one hour of consumption . This compound’s protective role could be pivotal in enhancing longevity and maintaining quality of life in later years .
Dosage Effects in Animal Models
This compound exerts a protective effect against various neurotoxins and improves the symptoms of cognitive impairment, depression, and epilepsy in animal models . Post-ischemic intracerebroventricular infusion of this compound significantly reduced brain infarct volume by as early as 1 day after infusion in rats .
Metabolic Pathways
This compound is not synthesized by mammals but is produced by a wide variety of species, including editable fungi and some prokaryotes . The metabolic pathway to produce this compound starts with the methylation of histidine to produce histidine betaine (hercynine). The sulfur atom is then incorporated from cysteine .
Transport and Distribution
This compound is transported and accumulated specifically through OCTN-1, especially in the mitochondria and nucleus, suggesting that it can target damaged cells and tissues as an antioxidant . Humans and animals acquire this compound from the diet through the pH-dependent activity of a membrane transporter, the large solute carrier 22A member 4 (SLC22A4), expressed on the apical membrane of the small intestine .
Subcellular Localization
This compound is transported and accumulated specifically through OCTN-1, especially in the mitochondria and nucleus, suggesting that it can target damaged cells and tissues as an antioxidant . This indicates that this compound has a specific subcellular localization that allows it to exert its antioxidant effects effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ergothioneine can be synthesized through chemical synthesis, extraction, and bio-fermentation synthesis. Chemical synthesis involves the reaction of histidine with sulfur-containing reagents under controlled conditions. The process typically requires the use of protecting groups to prevent unwanted side reactions and to ensure the selective introduction of the sulfur atom into the histidine molecule .
Industrial Production Methods: Industrial production of this compound often relies on bio-fermentation using engineered microorganisms. Recent advancements have optimized fermentation processes, significantly reducing production costs. For instance, fermentation using engineered yeast strains or bacteria can yield high amounts of this compound. The process involves cultivating the microorganisms in a fermentation medium, followed by homogenization and separation to obtain the compound .
Chemical Reactions Analysis
Types of Reactions: Ergothioneine undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the primary reactions is oxidation, where this compound reacts with oxidants such as hydrogen peroxide to form hercynine, a histidine betaine. This reaction highlights this compound’s role as a potent antioxidant .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, hypochlorite.
Reduction: Reducing agents like dithiothreitol.
Substitution: Various electrophiles can react with the sulfur atom in this compound.
Major Products:
Oxidation: Hercynine.
Reduction: this compound itself is regenerated from its oxidized form.
Substitution: Substituted derivatives of this compound, depending on the electrophile used.
Scientific Research Applications
Ergothioneine has a wide range of scientific research applications due to its antioxidant properties. It is studied extensively in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a model compound to study sulfur-containing antioxidants.
- Investigated for its potential to chelate metal ions and inhibit the production of reactive oxygen species .
Biology:
- Studied for its role in cellular protection against oxidative stress.
- Research indicates its involvement in modulating cellular antioxidant defense systems .
Medicine:
- Potential therapeutic agent for age-related diseases due to its anti-aging properties.
- Investigated for its role in preventing cognitive decline, Parkinson’s disease, cataracts, and cardiovascular diseases .
Industry:
Comparison with Similar Compounds
Ovothiol: Another sulfur-containing histidine derivative with antioxidant properties.
Selenoneine: A selenium-containing analog of ergothioneine with even greater antioxidant potential.
Uniqueness: this compound is unique due to its specific transporter in mammals, which allows for efficient absorption and accumulation in tissues. This specificity is not observed with other similar compounds, making this compound particularly effective in exerting its antioxidant effects .
Properties
IUPAC Name |
(2S)-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)-2-(trimethylazaniumyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-12(2,3)7(8(13)14)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2-,10,11,13,14,15)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSISHJJTAXXQAX-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C(CC1=CNC(=S)N1)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)[C@@H](CC1=CNC(=S)N1)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901020082 | |
| Record name | Ergothioneine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901020082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ergothioneine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003045 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
497-30-3 | |
| Record name | Ergothioneine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=497-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ergothioneine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ergothioneine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901020082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-[1-carboxy-2-(2-mercaptoimidazol-4-yl)ethyl]trimethylammonium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.131 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERGOTHIONEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDZ3DQM98W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ergothioneine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003045 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does L-ergothioneine exert its antioxidant effects?
A1: L-ergothioneine primarily acts as an antioxidant by scavenging harmful reactive oxygen species (ROS) [, , ]. Unlike other common antioxidants like glutathione, its thione group remains stable at physiological pH, making it resistant to autoxidation []. It can also chelate metal cations like Fe2+, preventing them from participating in ROS-generating reactions [].
Q2: What evidence supports the protective role of L-ergothioneine against oxidative stress in cells?
A2: Studies have shown that L-ergothioneine can protect cells from various oxidative stressors:
- Copper-induced toxicity: L-ergothioneine forms a redox-inactive complex with copper, preventing copper-dependent oxidative damage to DNA and proteins [].
- Hydrogen peroxide and high glucose: In human endothelial cells, L-ergothioneine reduces ROS production and cell death induced by these stressors [].
- Pyrogallol and xanthine oxidase: Similar protective effects were observed against these oxidative stressors in both cellular and isolated rat basilar artery models [].
Q3: Does L-ergothioneine provide any protection against oxidative stress in specific diseases?
A3: While research is ongoing, studies suggest potential benefits in:
- Parkinson's Disease: L-ergothioneine protects neuronal cells from death induced by the neurotoxin 6-hydroxydopamine, suggesting a potential preventive role in Parkinson's disease [].
- Cardiotoxicity: L-ergothioneine shows promise in mitigating doxorubicin-induced cardiotoxicity in mice, possibly by reducing oxidative stress and inflammation [].
- Iron Overload-Induced Liver Injury: In rats, L-ergothioneine reduced iron-induced liver damage, possibly through its antioxidant, anti-inflammatory, and iron-chelating properties [].
Q4: How does L-ergothioneine affect telomere length under oxidative stress?
A4: In human fibroblasts cultured under oxidative stress (H2O2), L-ergothioneine significantly decreased telomere shortening rate and preserved telomere length. This effect is likely linked to its antioxidant properties and potential to transiently increase telomerase activity [].
Q5: Can humans synthesize L-ergothioneine? If not, how is it obtained?
A5: Humans lack the biosynthetic pathway for L-ergothioneine and obtain it exclusively through diet [, ].
Q6: Which organisms are capable of synthesizing L-ergothioneine?
A6: L-ergothioneine biosynthesis occurs in specific bacteria and fungi, including actinomycetes, cyanobacteria, methylobacteria, and some fungi [].
Q7: How many distinct biosynthetic pathways for L-ergothioneine have been identified?
A7: Three distinct L-ergothioneine biosynthetic pathways have been identified:
- Aerobic Bacteria and Fungi: An O2-dependent pathway involving a mononuclear non-heme iron enzyme [].
- Green Sulfur Bacteria and Archaea: An oxygen-independent pathway utilizing a rhodanese-like sulfur transferase [].
- Anaerobic Bacteria and Archaea: A pathway involving a metallopterin-dependent ergothioneine synthase with distinct modules for sulfur transfer and cysteine desulfurization [].
Q8: What is the role of the enzyme EgtB in L-ergothioneine biosynthesis?
A8: EgtB is a key enzyme in the aerobic pathway, catalyzing O2-dependent carbon-sulfur bond formation between γ-glutamyl cysteine and N--trimethyl histidine, a central step in L-ergothioneine biosynthesis [, ].
Q9: How is L-ergothioneine metabolized in organisms that can degrade it?
A9: Some actinobacteria possess enzymes for L-ergothioneine catabolism, degrading it to L-glutamate, trimethylamine, hydrogen sulfide, carbon dioxide, and ammonia through a five-step pathway []. This pathway involves enzymes similar to those involved in histidine and uracil catabolism, highlighting potential evolutionary links.
Q10: How is L-ergothioneine transported into cells?
A10: A specific transporter protein called organic cation transporter novel type-1 (OCTN1) facilitates L-ergothioneine uptake into cells [, , ].
Q11: What is the significance of OCTN1 in L-ergothioneine distribution and potential therapeutic applications?
A11: OCTN1 plays a crucial role in maintaining intracellular L-ergothioneine levels. Its dysfunction is linked to autoimmune diseases, highlighting the importance of understanding L-ergothioneine transport for therapeutic interventions [].
Q12: Which tissues or cell types in mammals are known to accumulate L-ergothioneine?
A12: L-ergothioneine accumulates in various mammalian tissues, including erythrocytes, liver, seminal fluid, and the central nervous system [].
Q13: What are the primary dietary sources of L-ergothioneine?
A13: Mushrooms are particularly rich in L-ergothioneine. Other good sources include kidney, liver, black and red beans, and oat bran [].
Q14: Have there been any efforts to assess dietary L-ergothioneine intake in different populations?
A14: Yes, studies have estimated L-ergothioneine intake in various European countries and the United States. These studies highlight the variability in intake based on dietary habits and suggest that certain populations may benefit from increased L-ergothioneine consumption [].
Q15: What is the molecular formula and weight of L-ergothioneine?
A15: The molecular formula of L-ergothioneine is C9H15N3O2S, and its molecular weight is 229.30 g/mol [].
Q16: Can you describe the structure of L-ergothioneine and its key chemical features?
A16: L-ergothioneine is a thiourea derivative of histidine, containing a 2-mercaptoimidazole ring, a trimethylated α-amino group, and a carboxyl group. Its thione form predominates at physiological pH, contributing to its stability and antioxidant properties [, ].
Q17: What are some important areas for future research on L-ergothioneine?
A17: Future research should focus on:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


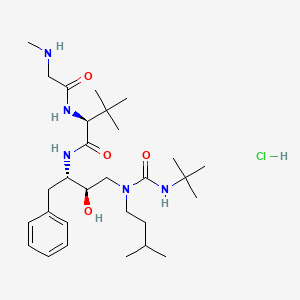


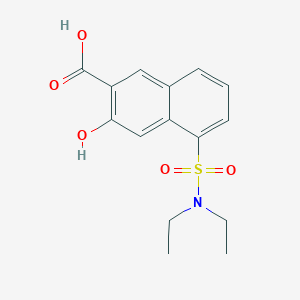
![5-methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1670969.png)
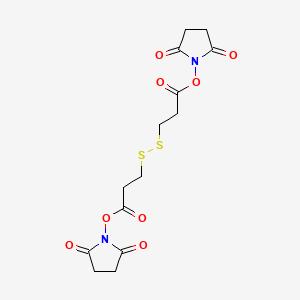
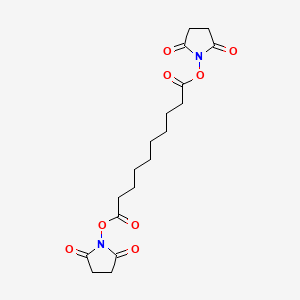

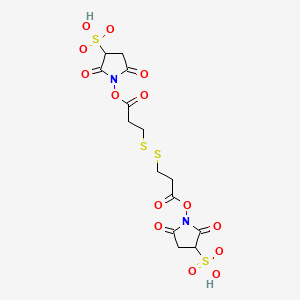
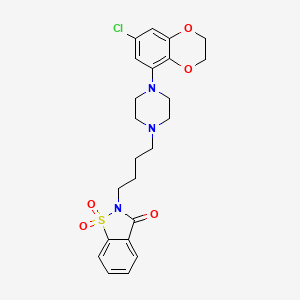
![4-[3-(8-Cyclohexyl-2,6-dioxo-1-propyl-1,2,6,7-tetrahydro-purin-3-yl)-propylcarbamoyl]-benzenesulfonyl fluoride](/img/structure/B1670983.png)
